molecular formula C9H6Cl3NO4 B11466062 4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

Cat. No.: B11466062
M. Wt: 298.5 g/mol
InChI Key: UMPRGWSFVLTKPW-LCYFTJDESA-N
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Description

(Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE typically involves multiple steps, starting from simpler organic moleculesThe final step often involves the formation of the carbonimidoyl chloride group through a reaction with phosgene or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent functional group modifications using automated reactors and stringent quality control measures. The use of phosgene in industrial settings requires careful handling and safety protocols due to its toxicity .

Chemical Reactions Analysis

Types of Reactions

(Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The chloro and hydroxy groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives with different substituents, such as:

Uniqueness

What sets (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H6Cl3NO4

Molecular Weight

298.5 g/mol

IUPAC Name

(5Z)-4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride

InChI

InChI=1S/C9H6Cl3NO4/c1-15-6-4(10)3(9(12)13-14)5(11)7-8(6)17-2-16-7/h14H,2H2,1H3/b13-9-

InChI Key

UMPRGWSFVLTKPW-LCYFTJDESA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1OCO2)Cl)/C(=N/O)/Cl)Cl

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)Cl)C(=NO)Cl)Cl

Origin of Product

United States

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